molecular formula C11H16BrClN2O3S B1478323 1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride CAS No. 1606876-77-0

1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride

Cat. No.: B1478323
CAS No.: 1606876-77-0
M. Wt: 371.68 g/mol
InChI Key: VLFCNMGDXANHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16BrClN2O3S and its molecular weight is 371.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Potential Therapeutic Agent for Type 2 Diabetes and Alzheimer's Disease :

    • A study discussed the synthesis of derivatives of 2-furoic piperazide, which includes compounds similar to 1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride. These compounds showed promise as inhibitors of enzymes relevant to type 2 diabetes and Alzheimer's disease treatment (Abbasi et al., 2018).
  • Inhibiting HIV-1 Reverse Transcriptase :

    • Research on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a structure similar to this compound, showed significant inhibition of HIV-1 reverse transcriptase. This suggests potential use in HIV/AIDS treatment (Romero et al., 1994).
  • Synthesis and Characterization in Medicinal Chemistry :

    • The synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are structurally related to this compound, have been explored for their potential as dual antihypertensive agents (Marvanová et al., 2016).
  • Application in Antimicrobial Studies :

    • Research into pyridine derivatives, including structures similar to this compound, demonstrated considerable antibacterial activity. This highlights the compound's potential in developing new antimicrobial agents (Patel & Agravat, 2009).
  • Potential for Cardiotropic Activity :

    • Studies on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, closely related to the chemical structure of interest, revealed significant antiarrhythmic activity, suggesting a potential application in cardiology (Mokrov et al., 2019).
  • Crystal Structure Analysis in Drug Development :

    • The crystal structure studies of compounds like 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, related to this compound, are crucial in understanding the molecular interactions and potential drug development applications (Kumara et al., 2017).
  • Investigation in Alzheimer's Disease Treatment :

    • A study on multifunctional amides, which are structurally akin to this compound, indicated moderate enzyme inhibitory potentials, highlighting their potential use in Alzheimer's disease treatment (Hassan et al., 2018).

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S.ClH/c1-17-11-3-2-9(8-10(11)12)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCNMGDXANHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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